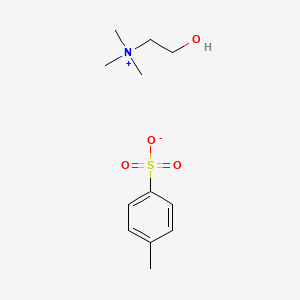
胆碱甲苯磺酸盐
描述
2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
离子液体用于口服药物递送
离子液体 (ILs) 是具有独特性质的熔融盐,在口服药物递送方面显示出巨大潜力。特别是胆碱甲苯磺酸盐基 ILs (API-ILs) 具有以下几个优势:
酿酒酵母的生长培养基
胆碱基 ILs,例如胆碱糖精 (CS)、胆碱二氢磷酸盐 (CDHP) 和胆碱色氨酸盐 (CT),已被评估其在促进酿酒酵母生长方面的适用性。 这些 ILs 可作为替代生长培养基,并在生物技术和发酵过程中找到应用 .
抗菌活性及生物膜清除
胆碱基离子液体因其抗菌特性而受到关注。 该领域的研究探索了其清除生物膜的能力,使其在制药和生物技术应用中具有潜在价值 .
作用机制
Target of Action
Choline tosylate, also known as MFCD00079051 or 2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate, primarily targets phospholipase A2 and phospholipase C . These enzymes play crucial roles in the hydrolysis of phospholipids, leading to the production of second messengers in signal transduction pathways .
Mode of Action
Choline tosylate acts as a nucleophilic compound that inhibits phospholipase A2 and phospholipase C . By inhibiting these enzymes, it prevents the formation of diacylglycerol (DAG) , a secondary messenger that plays a key role in cellular responses to extracellular signals .
Biochemical Pathways
The inhibition of phospholipase A2 and phospholipase C by choline tosylate affects the phosphatidylinositol signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and survival . By inhibiting the formation of DAG, choline tosylate disrupts the normal functioning of this pathway .
Pharmacokinetics
It is known that choline, a component of choline tosylate, is absorbed in the small intestine and distributed throughout the body, including the brain . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of choline tosylate may be influenced by factors such as dosage form, administration route, and individual patient characteristics .
Result of Action
The inhibition of DAG formation by choline tosylate can lead to the suppression of tumor growth in mice . This suggests that choline tosylate may have potential therapeutic applications in the treatment of certain types of cancer .
Action Environment
The action of choline tosylate may be influenced by various environmental factors. For instance, the stability of the compound could be affected by temperature and moisture . Additionally, the efficacy of choline tosylate may be influenced by the physiological environment, such as the pH and enzymatic activity in the gastrointestinal tract .
生化分析
Biochemical Properties
Choline tosylate participates in biochemical reactions similar to choline. It is involved in the synthesis of phospholipids, a key component of cell membranes, and acetylcholine, a neurotransmitter involved in muscle movement, memory, and regulating heartbeat . It interacts with various enzymes, proteins, and other biomolecules, contributing to the overall balance of choline and its derivatives within the cell .
Cellular Effects
Choline tosylate influences cell function in several ways. It plays a pivotal role in cell structure by contributing to the synthesis of phospholipids, which are integral components of cell membranes . It also impacts cell signaling pathways and gene expression through its role in the production of acetylcholine . Furthermore, choline tosylate may influence cellular metabolism, given choline’s role in metabolic processes .
Molecular Mechanism
The molecular mechanism of choline tosylate involves its conversion into a good leaving group through reactions with sulfonyl chlorides such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). This conversion does not affect the stereochemistry of the alcohol . The resulting products, tosylates and mesylates, can participate in substitution and elimination reactions .
Temporal Effects in Laboratory Settings
It is known that choline, the parent compound of choline tosylate, is critical for normal membrane structure and function, and its deficiency can lead to suppressed growth rates, renal dysfunction, and development of fatty liver .
Dosage Effects in Animal Models
While specific studies on choline tosylate dosage effects in animal models are limited, research on choline, its parent compound, suggests that dietary choline intake can have significant effects on health outcomes. For instance, higher dietary intakes of choline have been associated with lower levels of blood pressure and LDL concentrations among obese individuals .
Metabolic Pathways
Choline tosylate is likely involved in similar metabolic pathways as choline. Choline metabolism can be divided into four main pathways which are involved in the synthesis of acetylcholine, trimethylamine (TMA), betaine, and phospholipids .
Transport and Distribution
Choline, the parent compound, is transported into cells via choline transporters .
Subcellular Localization
Choline, the parent compound, is known to be highly expressed in mitochondria and may be involved in the oxidative pathway of choline metabolism .
属性
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVMQVOCJNXNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55357-38-5 | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55357-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of choline tosylate in the synthesis of phosphatidylcholine analogs?
A1: Choline tosylate is a crucial reagent in synthesizing phosphatidylcholine analogs. It acts as the choline donor in condensation reactions with phosphatidic acid derivatives. For instance, in the synthesis of cyclopentanoid analogs of phosphatidylcholine, choline tosylate reacts with dipalmitoylcyclopentanetriol phosphate in the presence of triisopropylbenzenesulfonyl chloride, yielding the desired analogs. [] This reaction scheme highlights the importance of choline tosylate in constructing the phosphocholine headgroup of these lipid analogs.
Q2: How does the structure of choline tosylate contribute to its function in these reactions?
A2: Choline tosylate consists of a choline cation and a tosylate anion. The tosylate anion acts as a good leaving group, facilitating the nucleophilic attack of the phosphate group from the phosphatidic acid derivative on the choline moiety. This nucleophilic substitution leads to the formation of the phosphocholine ester bond, a defining feature of phosphatidylcholine and its analogs.
Q3: Beyond phosphatidylcholine analogs, are there other applications where choline tosylate is utilized in synthesis?
A3: Yes, choline tosylate has found utility in preparing other phospholipids. Research demonstrates its effectiveness in synthesizing enantiomeric phosphatidylcholines. [] This method, starting from diacylglycerols and utilizing phosphorus oxychloride followed by choline tosylate, offers a facile route to obtain these important lipid molecules in high enantiomeric purity.
Q4: Choline tosylate is a component of some ionic liquids. How do its properties contribute to the characteristics of these ionic liquids?
A4: Choline tosylate, when combined with suitable anions like dicyanamide, forms ionic liquids with unique properties. Studies examining the liquid temperature range of choline-based ionic liquids highlight the influence of the anion on their thermal behavior. [] The melting and degradation temperatures of these ionic liquids are influenced by the choice of anion, making them suitable for specific temperature-dependent applications.
Q5: Can you elaborate on the applications of choline tosylate-based ionic liquids and how their properties are advantageous?
A5: Choline tosylate-based ionic liquids are investigated for various applications, including their use as a medium for engineering quantum dots. [] These ionic liquids can modify the surface of quantum dots, leading to changes in their optical properties. For example, combining an orange-emitting quantum dot with a blue-emitting choline tosylate ionic liquid resulted in a white light-emitting composite. This highlights the potential of these ionic liquids in developing advanced materials with tailored properties.
Q6: Considering the biological relevance of choline and its derivatives, are there any studies exploring the biological applications of choline tosylate itself?
A6: While choline tosylate is primarily known for its synthetic utility, research has explored its use in drug delivery systems. For instance, highly fluorinated di-O-alk(en)yl-glycerophospholipids, synthesized using choline tosylate, have been investigated for their potential in drug delivery. [] Although not directly acting as the drug itself, the incorporation of choline tosylate in the structure of these phospholipids suggests potential biocompatibility and a role in improving drug delivery efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




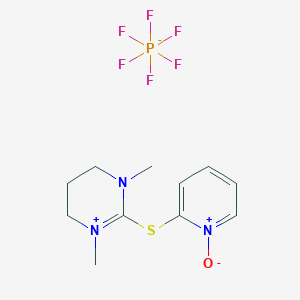


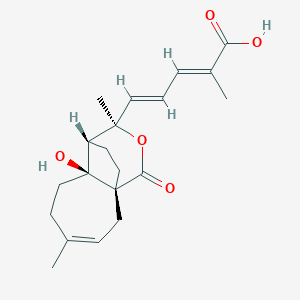
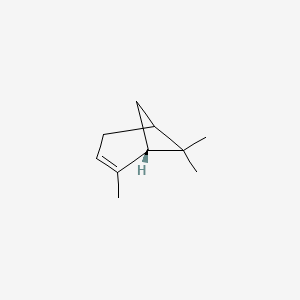
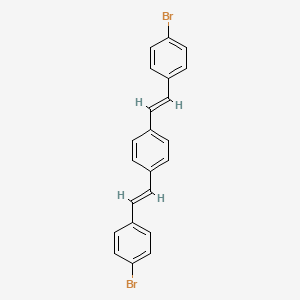





![7,14-Diphenylacenaphtho[1,2-k]fluoranthene](/img/structure/B1631446.png)
